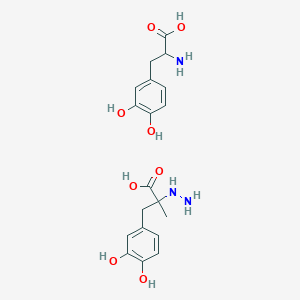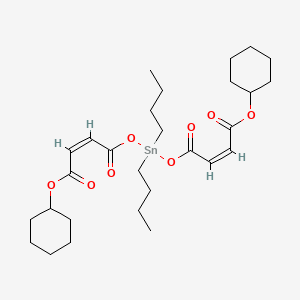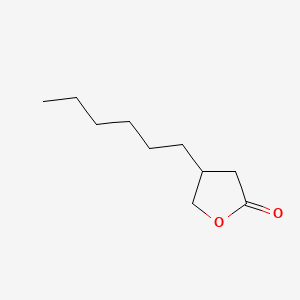
Diammonium tetradecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium tetradecyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of two ammonium ions and a tetradecyl phosphate ion. This compound is known for its applications in various fields, including agriculture, industry, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium tetradecyl phosphate can be synthesized through the reaction of tetradecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecyl alcohol and phosphoric acid are mixed under specific conditions. The mixture is then neutralized with ammonia to produce the final compound. The process may also involve purification steps to remove any impurities and ensure the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium tetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Diammonium tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of fertilizers, fire retardants, and other industrial products.
Wirkmechanismus
The mechanism of action of diammonium tetradecyl phosphate involves its interaction with specific molecular targets and pathways. For example, it can stimulate the transcription of certain enzymes, leading to increased production of specific metabolites . The compound’s effects are mediated through its interaction with cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Diammonium tetradecyl phosphate can be compared with other similar compounds, such as:
Diammonium hydrogen phosphate: This compound has similar chemical properties but differs in its applications and reactivity.
Monoammonium phosphate: Another related compound with distinct uses, particularly in fertilizers.
Triammonium phosphate: This compound has three ammonium ions and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific structure and the presence of the tetradecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
65104-55-4 |
|---|---|
Molekularformel |
C14H31O4P.2H3N C14H37N2O4P |
Molekulargewicht |
328.43 g/mol |
IUPAC-Name |
azane;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);2*1H3 |
InChI-Schlüssel |
WPAXGYKRBMROIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
